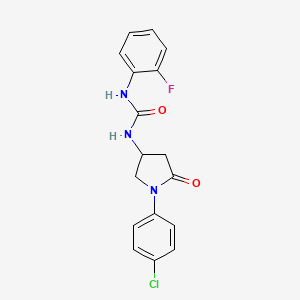

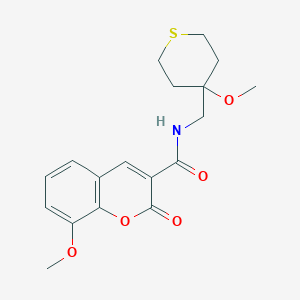

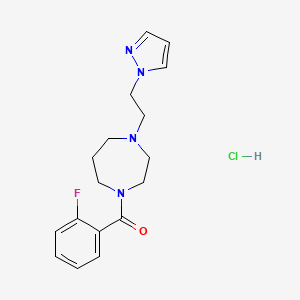

1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea, also known as GW501516, is a synthetic drug that has been extensively studied for its potential applications in scientific research. It was first developed in the 1990s as a treatment for metabolic and cardiovascular diseases, but its use was discontinued due to concerns about its safety. However, recent studies have shown that GW501516 has a range of beneficial effects on metabolism, endurance, and cardiovascular health, making it an attractive candidate for further research.

Applications De Recherche Scientifique

Synthesis and Characterization

Research has focused on the synthesis and structural characterization of compounds related to 1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea. For instance, the synthesis and crystal structure of a closely related compound, demonstrating its potential antitumor activities through docking studies, highlights the importance of structural analysis in developing therapeutic agents (Ch Hu et al., 2018). This research underscores the compound's relevance in medicinal chemistry, particularly in designing new anticancer drugs.

Biological Activity

The exploration of unsymmetrical ureas, including structures akin to 1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea, as serotonin reuptake inhibitors with 5-HT(1B/1D) antagonistic activities, opens avenues in antidepressant drug development. Such compounds, by inhibiting serotonin reuptake and antagonizing 5-HT receptors, offer a novel approach to enhancing serotonergic neurotransmission, potentially leading to more effective treatments for depression (L. Matzen et al., 2000).

Pharmacokinetics and Drug Development

The synthesis of deuterium-labeled analogs of compounds similar to 1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea, such as AR-A014418, for use as internal standards in LC–MS analysis, represents a critical step in pharmacokinetic studies. This research is vital for understanding the absorption, distribution, and overall behavior of potential drugs within the body, facilitating the development of new therapeutic agents with improved efficacy and safety profiles (D. Liang et al., 2020).

Anti-inflammatory and Antiulcer Activities

Studies on symmetrical and unsymmetrical urea analogues, including those related to 1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea, have shown significant H+/K+-ATPase and anti-inflammatory activities. These findings indicate the potential of such compounds in developing new treatments for conditions like gastric ulcers and inflammation, with some analogues outperforming standard drugs like omeprazole and indomethacin (K. P. Rakesh et al., 2017).

Molecular Interaction Studies

Research into the interaction of Schiff bases containing N2O2 donor atoms with DNA, which includes compounds structurally similar to 1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea, provides insights into the molecular mechanisms underpinning the biological activities of potential therapeutic agents. Such studies are crucial for the design of drugs targeting specific DNA sequences or structures, thereby enhancing the specificity and efficacy of treatments (D. Ajloo et al., 2015).

Propriétés

IUPAC Name |

1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-18-8-4-7-14-13(17)16-12-9-15-11-6-3-2-5-10(11)12/h2-3,5-6,9,15H,4,7-8H2,1H3,(H2,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXFDKIFFXWGHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)NC1=CNC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide](/img/structure/B2924068.png)

![Methyl 4-[(5-chloropyrazin-2-yl)methyl]-7-fluoro-2,3-dihydro-1,4-benzoxazine-2-carboxylate](/img/structure/B2924073.png)

![N-(2,5-dimethoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2924075.png)

![(2S)-N-{[4-(3-fluorophenyl)oxan-4-yl]methyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2924078.png)

![N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2924085.png)